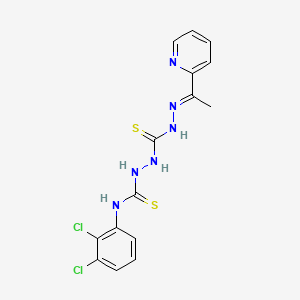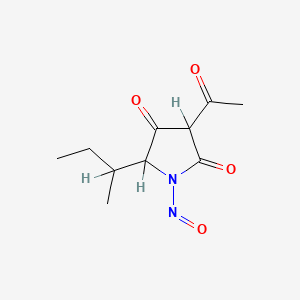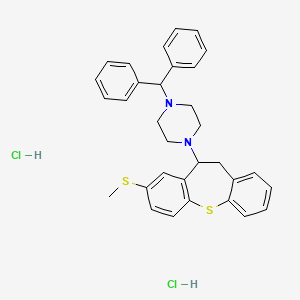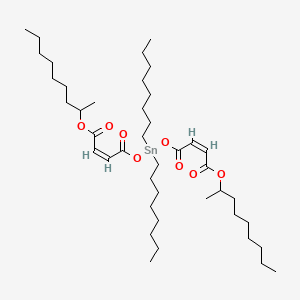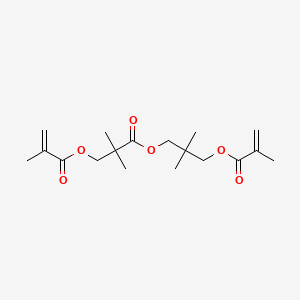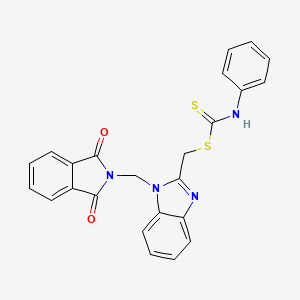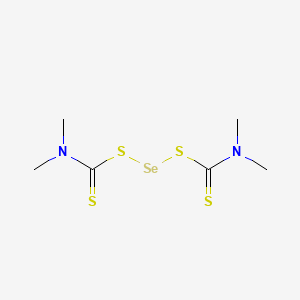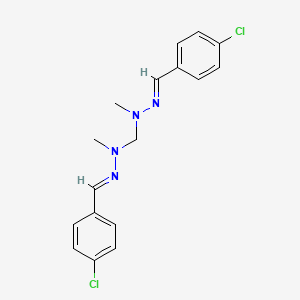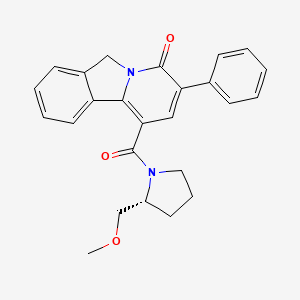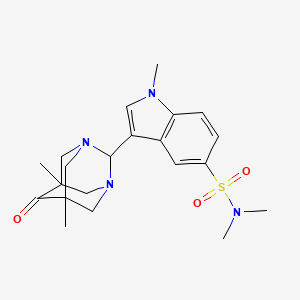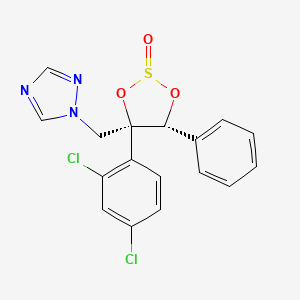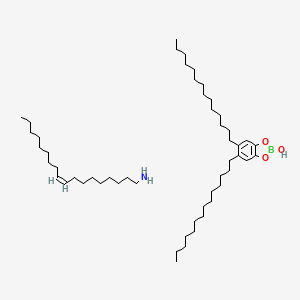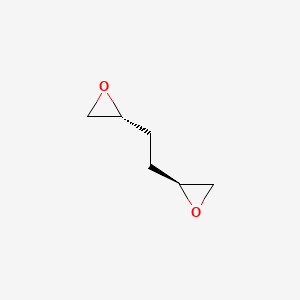
Diallyl dioxide, erythro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl dioxide, erythro- is a chemical compound with the molecular formula C6H10O2This compound is characterized by its unique structure, which includes two stereocenters and a molecular weight of 114.1424 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl dioxide, erythro- can be achieved through various methods. One common approach involves the use of marine bacteria as biocatalysts. For instance, Shewanella alga NS-589 can be cultured in a synthetic medium to convert sphingomyelin to sphingosylphosphocholine, which can then be further processed to obtain diallyl dioxide, erythro- .
Industrial Production Methods
In industrial settings, the production of diallyl dioxide, erythro- typically involves the use of advanced chemical synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diallyl dioxide, erythro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of diallyl dioxide, erythro- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of diallyl dioxide, erythro- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Diallyl dioxide, erythro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that diallyl dioxide, erythro- may have therapeutic potential in treating certain diseases, such as cancer and cardiovascular conditions.
Industry: It is used in the production of high-performance materials, such as thermosetting films
Mechanism of Action
The mechanism of action of diallyl dioxide, erythro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cell signaling pathways related to the pathogenesis of chronic diseases. This modulation can lead to various biological effects, such as antioxidant, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Diallyl dioxide, erythro- is similar to other organosulfur compounds, such as:
- Diallyl sulfide
- Diallyl disulfide
- Diallyl trisulfide
- Dipropyl disulfide
- Dipropyl trisulfide
- 1-Propenylpropyl disulfide
- Allyl methyl disulfide
- Dimethyl disulfide
Uniqueness
What sets diallyl dioxide, erythro- apart from these similar compounds is its unique structure and specific biological activities. While many organosulfur compounds exhibit similar properties, diallyl dioxide, erythro- has distinct stereochemistry and molecular interactions that contribute to its unique effects and applications .
Properties
CAS No. |
74892-53-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2S)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6+ |
InChI Key |
HTJFSXYVAKSPNF-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H](O1)CC[C@@H]2CO2 |
Canonical SMILES |
C1C(O1)CCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


